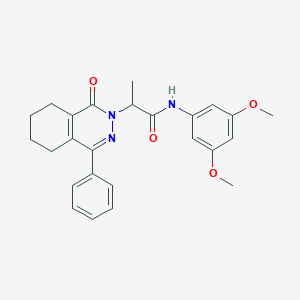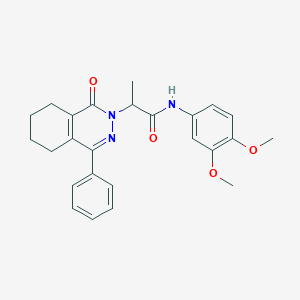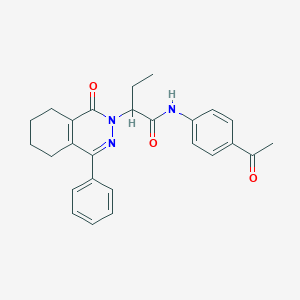![molecular formula C20H22BrNO5 B271100 2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B271100.png)
2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate is a chemical compound that has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate is not yet fully understood. However, researchers believe that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells. It may also have neuroprotective effects that could be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and may also have anti-inflammatory and antioxidant effects. Additionally, it may have neuroprotective effects that could be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate in lab experiments include its potential as a treatment for various diseases, as well as its ability to inhibit the growth of cancer cells. However, its complex synthesis process and limited availability may make it difficult to use in some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate. Researchers may continue to investigate its potential as a treatment for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, researchers may explore new synthesis methods and modifications to the compound to improve its effectiveness and reduce its limitations.
Synthesemethoden
2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires careful attention to detail to ensure the purity of the final product. Researchers have developed various methods for synthesizing this compound, including the use of different solvents, temperatures, and reaction times.
Wissenschaftliche Forschungsanwendungen
2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate has been studied for its potential applications in scientific research, particularly in the field of medicine. Researchers have investigated its ability to inhibit the growth of cancer cells, as well as its potential as a treatment for various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate |
|---|---|
Molekularformel |
C20H22BrNO5 |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
2-methylpropyl 4-[(2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H22BrNO5/c1-9(2)8-26-19(24)10-3-5-11(6-4-10)22-18(23)14-12-7-13-15(14)20(25)27-17(13)16(12)21/h3-6,9,12-17H,7-8H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
BBAYYKSSPATUCP-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Kanonische SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)





![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)



![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)